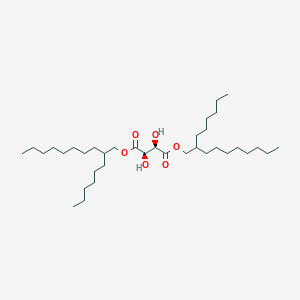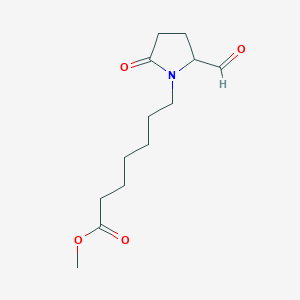
Methyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of gamma-butyrolactone with ammonia or primary amines to form pyrrolidine-2-one derivatives . The specific conditions for synthesizing this compound may involve the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The formyl and oxo groups may also play a role in binding to active sites of enzymes, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups.
Pyrrolizines: Compounds with fused pyrrolidine rings.
Uniqueness
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to its specific functional groups and the length of its carbon chain, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives .
Propriétés
Numéro CAS |
60289-35-2 |
|---|---|
Formule moléculaire |
C13H21NO4 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate |
InChI |
InChI=1S/C13H21NO4/c1-18-13(17)6-4-2-3-5-9-14-11(10-15)7-8-12(14)16/h10-11H,2-9H2,1H3 |
Clé InChI |
COYUAWIJCNCEKE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCN1C(CCC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
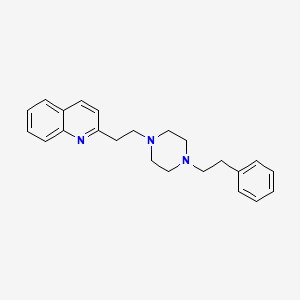
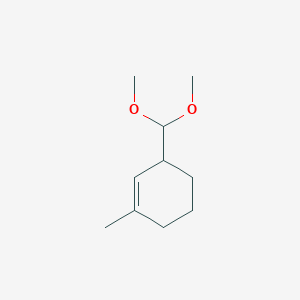
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)

![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
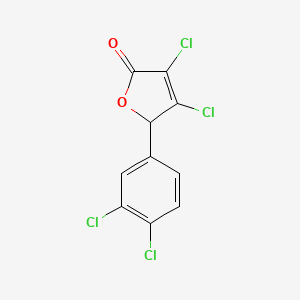
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
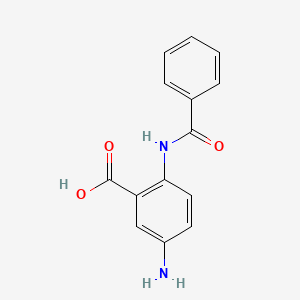

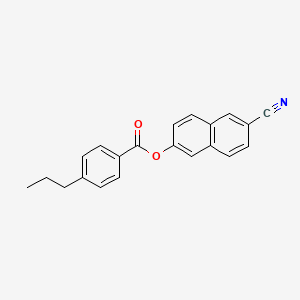
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
